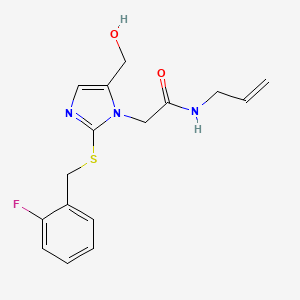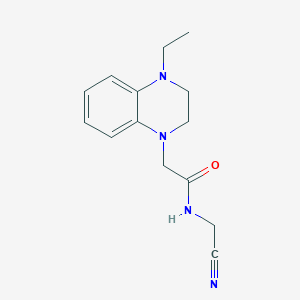
(1,3-双(2,6-二异丙基苯基)-1,3-二氢-2H-咪唑-2-亚基)(氯)金
描述
(1,3-Bis(2,6-diisopropylphenyl)-1,3-dihydro-2H-imidazol-2-ylidene)(chloro)gold, also known as a gold(I) N-heterocyclic carbene (NHC) complex, is a significant compound in the field of organometallic chemistry. This compound features a gold atom coordinated to a chloro ligand and a bulky NHC ligand derived from imidazole. The presence of the NHC ligand imparts unique stability and reactivity to the gold center, making it valuable for various applications in catalysis and materials science.
科学研究应用
Chemistry
In chemistry, (1,3-Bis(2,6-diisopropylphenyl)-1,3-dihydro-2H-imidazol-2-ylidene)(chloro)gold is widely used as a catalyst in organic synthesis. It is particularly effective in:
Hydroamination: Adding amines to alkenes or alkynes.
Hydroarylation: Adding aromatic compounds to alkenes or alkynes.
Cross-Coupling Reactions: Forming carbon-carbon bonds.
Biology and Medicine
In biology and medicine, gold complexes have shown promise as therapeutic agents. This compound, due to its stability and reactivity, is being explored for:
Anticancer Activity: Gold complexes can inhibit enzymes like thioredoxin reductase, which is overexpressed in cancer cells.
Antimicrobial Properties: Effective against various bacterial and fungal strains.
Industry
In industry, this compound is used in:
Material Science: As a precursor for gold nanoparticles.
Electronics: In the fabrication of conductive materials.
作用机制
Target of Action
It’s known that gold complexes often interact with biomolecules containing sulfur, such as cysteine residues in proteins, due to the high affinity of gold for sulfur .
Mode of Action
It’s known that gold complexes can bind to proteins and inhibit their function, which can lead to various downstream effects .
Biochemical Pathways
It’s known that gold complexes can affect a variety of biochemical pathways depending on the proteins they interact with .
Pharmacokinetics
It’s known that gold complexes can be absorbed and distributed in the body, metabolized, and then excreted .
Result of Action
It’s known that gold complexes can cause changes at the molecular and cellular level, such as protein inhibition, which can lead to various downstream effects .
Action Environment
It’s known that factors such as ph, temperature, and the presence of other molecules can affect the action of gold complexes .
生化分析
Biochemical Properties
Chloro[1,3-bis(2,6-diisopropylphenyl)imidazol-2-ylidene]gold(I) plays a crucial role in biochemical reactions due to its ability to interact with various enzymes, proteins, and other biomolecules. This compound is known to form stable complexes with enzymes, thereby influencing their activity. For instance, it can act as an inhibitor or activator of specific enzymes, depending on the nature of the interaction. The gold center in Chloro[1,3-bis(2,6-diisopropylphenyl)imidazol-2-ylidene]gold(I) can coordinate with the active sites of enzymes, altering their conformation and activity. Additionally, the N-heterocyclic carbene ligands can interact with proteins, affecting their stability and function .
Cellular Effects
Chloro[1,3-bis(2,6-diisopropylphenyl)imidazol-2-ylidene]gold(I) has been shown to exert significant effects on various types of cells and cellular processes. This compound can influence cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, it can inhibit the proliferation of cancer cells by interfering with key signaling pathways involved in cell growth and survival. Additionally, Chloro[1,3-bis(2,6-diisopropylphenyl)imidazol-2-ylidene]gold(I) can induce apoptosis in cancer cells by activating specific genes involved in programmed cell death .
Molecular Mechanism
The molecular mechanism of action of Chloro[1,3-bis(2,6-diisopropylphenyl)imidazol-2-ylidene]gold(I) involves several key interactions at the molecular level. This compound can bind to biomolecules, such as enzymes and proteins, through coordination with the gold center and the N-heterocyclic carbene ligands. These interactions can lead to enzyme inhibition or activation, depending on the specific enzyme and the nature of the binding interaction. Additionally, Chloro[1,3-bis(2,6-diisopropylphenyl)imidazol-2-ylidene]gold(I) can influence gene expression by interacting with transcription factors and other regulatory proteins, thereby modulating the transcription of specific genes .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of Chloro[1,3-bis(2,6-diisopropylphenyl)imidazol-2-ylidene]gold(I) can change over time due to factors such as stability and degradation. This compound is known for its excellent thermal stability, which allows it to maintain its activity over extended periods. It can undergo degradation under certain conditions, leading to a decrease in its effectiveness. Long-term studies have shown that Chloro[1,3-bis(2,6-diisopropylphenyl)imidazol-2-ylidene]gold(I) can have sustained effects on cellular function, including prolonged inhibition of enzyme activity and persistent changes in gene expression .
Dosage Effects in Animal Models
The effects of Chloro[1,3-bis(2,6-diisopropylphenyl)imidazol-2-ylidene]gold(I) vary with different dosages in animal models. At low doses, this compound can exert beneficial effects, such as inhibiting tumor growth and reducing inflammation. At high doses, it can cause toxic or adverse effects, including damage to healthy tissues and organs. Studies have shown that there is a threshold dose above which the toxic effects of Chloro[1,3-bis(2,6-diisopropylphenyl)imidazol-2-ylidene]gold(I) become significant, highlighting the importance of careful dosage optimization in therapeutic applications .
Metabolic Pathways
Chloro[1,3-bis(2,6-diisopropylphenyl)imidazol-2-ylidene]gold(I) is involved in various metabolic pathways, interacting with enzymes and cofactors that regulate metabolic flux and metabolite levels. This compound can influence the activity of key metabolic enzymes, thereby altering the flow of metabolites through specific pathways. For example, it can inhibit enzymes involved in glycolysis, leading to a decrease in glucose metabolism and an increase in oxidative stress. Additionally, Chloro[1,3-bis(2,6-diisopropylphenyl)imidazol-2-ylidene]gold(I) can interact with cofactors, such as nicotinamide adenine dinucleotide (NAD+), affecting their availability and function .
Transport and Distribution
The transport and distribution of Chloro[1,3-bis(2,6-diisopropylphenyl)imidazol-2-ylidene]gold(I) within cells and tissues are mediated by specific transporters and binding proteins. This compound can be taken up by cells through active transport mechanisms, involving membrane transporters that recognize the gold complex. Once inside the cell, Chloro[1,3-bis(2,6-diisopropylphenyl)imidazol-2-ylidene]gold(I) can bind to intracellular proteins, influencing its localization and accumulation. Studies have shown that this compound can accumulate in specific cellular compartments, such as the nucleus and mitochondria, where it exerts its effects on cellular function .
Subcellular Localization
The subcellular localization of Chloro[1,3-bis(2,6-diisopropylphenyl)imidazol-2-ylidene]gold(I) is critical for its activity and function. This compound can be directed to specific compartments or organelles through targeting signals and post-translational modifications. For example, it can be targeted to the nucleus by nuclear localization signals, where it can interact with transcription factors and other nuclear proteins. Additionally, Chloro[1,3-bis(2,6-diisopropylphenyl)imidazol-2-ylidene]gold(I) can be localized to the mitochondria, where it can influence mitochondrial function and energy metabolism .
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (1,3-Bis(2,6-diisopropylphenyl)-1,3-dihydro-2H-imidazol-2-ylidene)(chloro)gold typically involves the following steps:
Preparation of the NHC Ligand: The NHC ligand is synthesized by reacting 2,6-diisopropylaniline with glyoxal to form the corresponding imidazolium salt.
Formation of the Gold Complex: The imidazolium salt is then deprotonated using a strong base such as potassium tert-butoxide to generate the free carbene. This free carbene is subsequently reacted with a gold(I) chloride precursor (e.g., chloro(dimethyl sulfide)gold(I)) to form the desired gold complex.
The reaction is usually carried out under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidation and moisture interference. The product is typically purified by recrystallization or column chromatography.
Industrial Production Methods
While the laboratory synthesis of this compound is well-documented, industrial-scale production would require optimization of reaction conditions to ensure high yield and purity. This might involve continuous flow reactors, automated synthesis, and stringent control of reaction parameters such as temperature, pressure, and solvent choice.
化学反应分析
Types of Reactions
(1,3-Bis(2,6-diisopropylphenyl)-1,3-dihydro-2H-imidazol-2-ylidene)(chloro)gold undergoes various types of chemical reactions, including:
Substitution Reactions: The chloro ligand can be substituted by other ligands such as phosphines, amines, or other halides.
Oxidative Addition and Reductive Elimination: These reactions are crucial in catalytic cycles, especially in cross-coupling reactions.
Transmetalation: This reaction involves the transfer of a ligand from one metal to another, often used in catalysis.
Common Reagents and Conditions
Substitution Reactions: Typically involve nucleophiles such as phosphines or amines in solvents like dichloromethane or toluene.
Oxidative Addition: Often requires oxidants such as iodine or bromine.
Transmetalation: Commonly involves organometallic reagents like organozinc or organostannane compounds.
Major Products
The major products of these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield a variety of gold complexes with different ligands, while oxidative addition can produce gold(III) species.
相似化合物的比较
Similar Compounds
- (1,3-Bis(2,6-diisopropylphenyl)-1,3-dihydro-2H-imidazol-2-ylidene)(bromo)gold
- (1,3-Bis(2,6-diisopropylphenyl)-1,3-dihydro-2H-imidazol-2-ylidene)(iodo)gold
- (1,3-Bis(2,6-diisopropylphenyl)-1,3-dihydro-2H-imidazol-2-ylidene)(methyl)gold
Uniqueness
The uniqueness of (1,3-Bis(2,6-diisopropylphenyl)-1,3-dihydro-2H-imidazol-2-ylidene)(chloro)gold lies in its stability and reactivity, which are enhanced by the bulky NHC ligand. This makes it more effective in catalysis compared to similar compounds with less steric hindrance. Additionally, the chloro ligand provides a good balance between reactivity and stability, making it versatile for various applications.
This compound’s unique properties and wide range of applications make it a valuable tool in both scientific research and industrial processes.
属性
IUPAC Name |
[1,3-bis[2,6-di(propan-2-yl)phenyl]imidazol-2-ylidene]-chlorogold | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H36N2.Au.ClH/c1-18(2)22-11-9-12-23(19(3)4)26(22)28-15-16-29(17-28)27-24(20(5)6)13-10-14-25(27)21(7)8;;/h9-16,18-21H,1-8H3;;1H/q;+1;/p-1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CNJQLSINQGKZAW-UHFFFAOYSA-M | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=C(C(=CC=C1)C(C)C)N2C=CN(C2=[Au]Cl)C3=C(C=CC=C3C(C)C)C(C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H36AuClN2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80693479 | |
| Record name | {1,3-Bis[2,6-di(propan-2-yl)phenyl]-1,3-dihydro-2H-imidazol-2-ylidene}(chloro)gold | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80693479 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
621.0 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
852445-83-1 | |
| Record name | {1,3-Bis[2,6-di(propan-2-yl)phenyl]-1,3-dihydro-2H-imidazol-2-ylidene}(chloro)gold | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80693479 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Chloro[1,3-bis(2,6-diisopropylphenyl)imidazol-2-ylidene]gold(I) | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![(Z)-methyl 3-allyl-2-((2-(2,5-dioxopyrrolidin-1-yl)acetyl)imino)-2,3-dihydrobenzo[d]thiazole-6-carboxylate](/img/structure/B2564458.png)
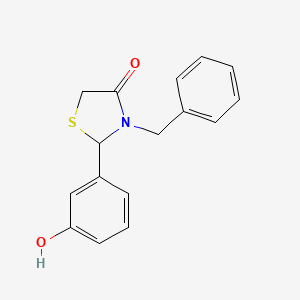
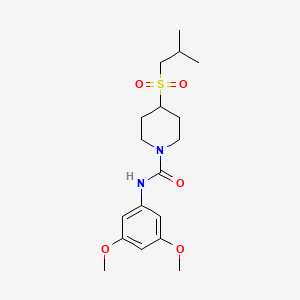
![N-(2-bromo-4-methylphenyl)-2-((3-ethyl-4-oxo-3,4-dihydrobenzofuro[3,2-d]pyrimidin-2-yl)thio)acetamide](/img/structure/B2564465.png)
![5-Cyclopropyl-3-[(1-thieno[3,2-d]pyrimidin-4-ylpiperidin-4-yl)methyl]-1,2,4-oxadiazole](/img/structure/B2564466.png)
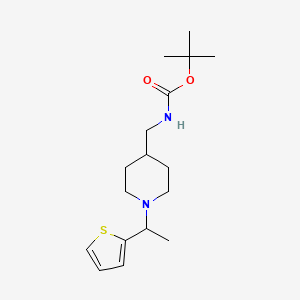
![3-(benzenesulfonyl)-N-[2-hydroxy-2-(3-methylthiophen-2-yl)ethyl]propanamide](/img/structure/B2564469.png)
![1-(2,5-dimethoxyphenyl)-N-(4-fluorophenyl)-1H,2H,3H,4H-pyrrolo[1,2-a]pyrazine-2-carbothioamide](/img/structure/B2564471.png)

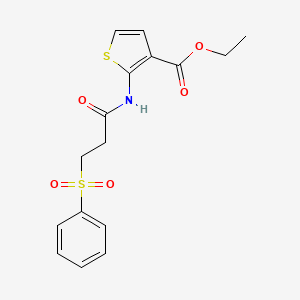
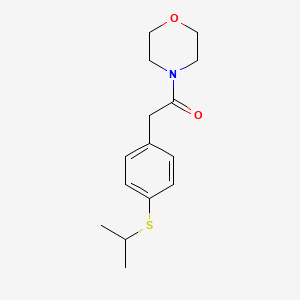
![2-Ethoxy-6-[(5,6,7,8-tetrahydronaphthalen-1-ylamino)methyl]phenol](/img/structure/B2564477.png)
